molecular formula C20H19BrN8O3 B11107237 4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11107237
M. Wt: 499.3 g/mol
InChI Key: JTMHJNVREVEVAH-LPYMAVHISA-N
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Description

2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines several functional groups, including bromobenzaldehyde, morpholine, nitroaniline, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Palladium catalysts, boronic acids for Suzuki coupling.

Major Products

    Oxidation: 2-bromobenzoic acid.

    Reduction: 2-bromoaniline.

    Substitution: Various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYD

Properties

Molecular Formula

C20H19BrN8O3

Molecular Weight

499.3 g/mol

IUPAC Name

2-N-[(E)-(2-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19BrN8O3/c21-17-7-2-1-4-14(17)13-22-27-19-24-18(23-15-5-3-6-16(12-15)29(30)31)25-20(26-19)28-8-10-32-11-9-28/h1-7,12-13H,8-11H2,(H2,23,24,25,26,27)/b22-13+

InChI Key

JTMHJNVREVEVAH-LPYMAVHISA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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